2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-(4-methylbenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a pyridin-3-yl substituent at the 4-position of the thiazole ring and a 4-methylbenzenesulfonyl group attached to the acetamide moiety. Its core structure, N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 118371-30-5), has a molecular formula of C₁₀H₉N₃OS and a molecular weight of 219.263 g/mol . The addition of the 4-methylbenzenesulfonyl group enhances polarity and may improve solubility or binding interactions in biological systems.
Thiazole and pyridine rings are common in pharmaceuticals due to their ability to participate in hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-12-4-6-14(7-5-12)25(22,23)11-16(21)20-17-19-15(10-24-17)13-3-2-8-18-9-13/h2-10H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVWKHJSGAAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Acetamide Derivatives
Compound 14 : N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Structure : The thiazole ring bears a 3-chloro-4-fluorophenyl group.
- Key Differences : Lacks the sulfonyl group and pyridine ring. Chlorine and fluorine substituents increase electronegativity and lipophilicity.
- Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol .
- Applications: Potential as a kinase inhibitor or antimicrobial agent due to halogenated aromatic systems.
Compound 15 : N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Features a 4-chloro-3-methylphenyl group on the thiazole.
- Key Differences : Methyl and chloro substituents enhance steric bulk compared to the pyridinyl group in the target compound.
- Synthesis : Utilizes a Suzuki coupling reaction with 4-chloro-3-methylphenylboronic acid .
2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 752226-18-9)
Sulfonyl-Containing Analogues
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Structure : Contains a 4-fluorophenylsulfonyl group and a 5-methylthiazole.
- Key Differences : Fluorine enhances electronegativity, while the 5-methyl group adds steric hindrance. Molecular weight: 420.473 g/mol .
- Implications : Fluorine may improve membrane permeability but reduce solubility compared to the 4-methylbenzenesulfonyl group.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Morpholino group replaces the sulfonyl moiety.
Heterocyclic Modifications
2-{[4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Structure : Triazole ring replaces thiazole, with a benzyl group and pyridin-4-yl substituent.
- Molecular weight: 408.5 g/mol .
2-[3-(3-Piperidin-4-ylpropoxy)phenyl]-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Comparative Data Table
Key Research Findings
- Synthesis : The target compound’s synthesis likely involves coupling a 4-methylbenzenesulfonyl chloride with the core N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide structure, analogous to methods in .
- Solubility: Sulfonyl groups generally improve aqueous solubility compared to non-sulfonated analogs (e.g., CAS 752226-18-9) .
- Biological Activity: Thiazole-pyridine hybrids often exhibit kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
